PARP-1 vs. HDAC Selectivity Profile
In biochemical assays using human HeLa cell nuclear extracts, 4-(2-Carbamoylphenyl)benzoic acid demonstrated an IC50 of 245 nM against PARP-1 while exhibiting substantially weaker HDAC inhibition with an IC50 of 13,700 nM (13.7 μM) [1]. This yields an approximately 56-fold selectivity ratio favoring PARP-1 over HDAC activity in this nuclear extract system [1]. In contrast, many biphenyl-2-carboxamide analogs evaluated in the literature show either broader polypharmacology or predominantly HDAC-directed activity profiles; for example, certain 2-([1,1'-biphenyl]-4-carboxamido)benzoic acid derivatives were optimized as KDM4B/HDAC dual inhibitors with potent activity against both targets [2].
| Evidence Dimension | PARP-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 245 nM |
| Comparator Or Baseline | HDAC inhibitory activity (same compound): 13,700 nM |
| Quantified Difference | ~56-fold selectivity (13,700 / 245) |
| Conditions | Inhibition of PARP-1 and HDAC derived from human HeLa cell nucleus |
Why This Matters
This quantified selectivity profile differentiates 4-(2-Carbamoylphenyl)benzoic acid from analogs that exhibit either indiscriminate multi-target activity or HDAC-predominant pharmacology, making it preferable for research applications requiring PARP-1-preferential chemical probes.
- [1] BindingDB. BDBM50592257 (CHEMBL5178637). PARP-1 IC50: 245 nM; HDAC IC50: 1.37E+4 nM. 2023. View Source
- [2] Reader J, et al. New Transmission-Selective Antimalarial Agents through Hit-to-Lead Optimization of 2-([1,1'-Biphenyl]-4-carboxamido)benzoic Acid Derivatives. ChemBioChem. 2022;23(21):e202200427. View Source
